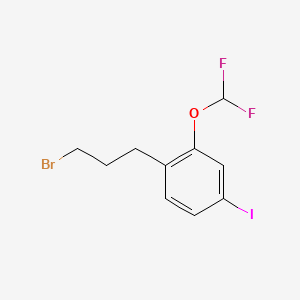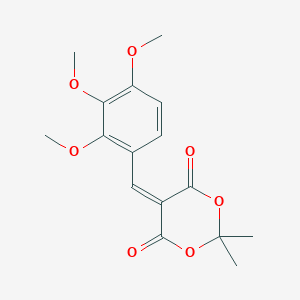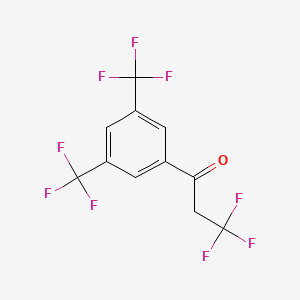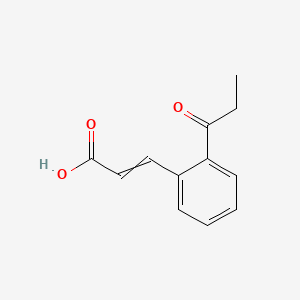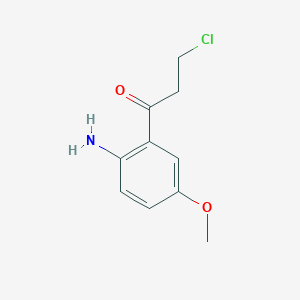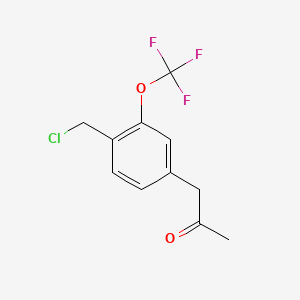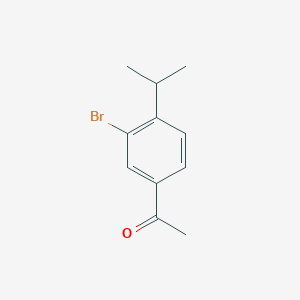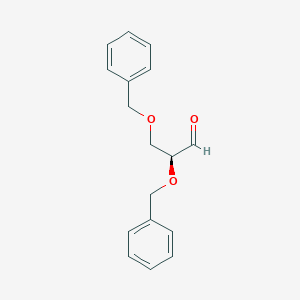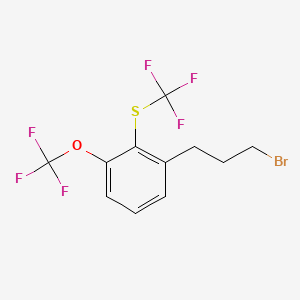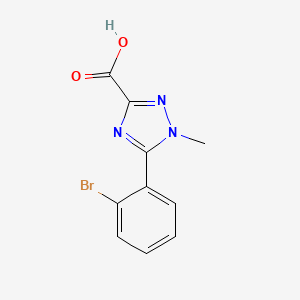
1,5-Dimethoxy-2-ethyl-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxy-2-ethyl-3-iodobenzene is an organic compound with the molecular formula C10H13IO2 and a molecular weight of 292.11 g/mol It is a derivative of benzene, featuring methoxy, ethyl, and iodine substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethoxy-2-ethyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, followed by the removal of a proton to restore aromaticity . Specific conditions and reagents for the synthesis of this compound include:
Starting Materials: 1,5-Dimethoxybenzene, ethyl iodide
Catalysts: Lewis acids such as aluminum chloride (AlCl3)
Solvents: Non-polar solvents like dichloromethane (CH2Cl2)
Reaction Conditions: Typically carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-ethyl-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly undergoes nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the iodine substituent.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Oxidation: Reagents such as potassium permanganate (KMnO4) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Formation of 1,5-Dimethoxy-2-ethylbenzene.
Oxidation: Formation of 1,5-Dimethoxy-2-ethylbenzoquinone.
Reduction: Formation of 1,5-Dimethoxy-2-ethylbenzene.
Scientific Research Applications
1,5-Dimethoxy-2-ethyl-3-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethoxy-2-ethyl-3-iodobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The iodine substituent can be replaced by nucleophiles, leading to the formation of new compounds with different biological or chemical properties . The methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethoxy-3-ethyl-2-iodobenzene: Similar structure but with different positions of the ethyl and iodine substituents.
1,4-Dimethoxy-2-ethylbenzene: Lacks the iodine substituent, leading to different reactivity and applications.
1,5-Dimethoxy-2-methyl-3-iodobenzene: Similar but with a methyl group instead of an ethyl group.
Uniqueness
1,5-Dimethoxy-2-ethyl-3-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of both methoxy and iodine groups allows for versatile chemical transformations, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H13IO2 |
|---|---|
Molecular Weight |
292.11 g/mol |
IUPAC Name |
2-ethyl-1-iodo-3,5-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-8-9(11)5-7(12-2)6-10(8)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
BDLOUUHSZGREAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1I)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



